molecular formula C15H19FN2O2 B2873725 1-{4-[(3-Fluoropyridin-2-yl)oxy]cyclohexyl}pyrrolidin-2-one CAS No. 2199970-00-6

1-{4-[(3-Fluoropyridin-2-yl)oxy]cyclohexyl}pyrrolidin-2-one

Cat. No.: B2873725
CAS No.: 2199970-00-6
M. Wt: 278.327
InChI Key: TXSXFGRSCUNHJS-UHFFFAOYSA-N
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Description

1-{4-[(3-Fluoropyridin-2-yl)oxy]cyclohexyl}pyrrolidin-2-one is a synthetic organic compound with the molecular formula C15H19FN2O2 This compound features a pyrrolidin-2-one core, a cyclohexyl ring, and a fluoropyridinyl group

Scientific Research Applications

1-{4-[(3-Fluoropyridin-2-yl)oxy]cyclohexyl}pyrrolidin-2-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and binding affinities.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Future Directions

The future directions for research on “1-{4-[(3-Fluoropyridin-2-yl)oxy]cyclohexyl}pyrrolidin-2-one” could involve further exploration of its synthesis methods, investigation of its physical and chemical properties, and evaluation of its potential biological activities . This could lead to the development of new drugs with improved properties.

Preparation Methods

The synthesis of 1-{4-[(3-Fluoropyridin-2-yl)oxy]cyclohexyl}pyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrrolidin-2-one Core: This can be achieved through the cyclization of appropriate amine and carbonyl compounds under acidic or basic conditions.

    Introduction of the Cyclohexyl Ring: The cyclohexyl group can be introduced via a Grignard reaction or other alkylation methods.

    Attachment of the Fluoropyridinyl Group: This step often involves nucleophilic substitution reactions where the fluoropyridinyl group is introduced using suitable halogenated pyridine derivatives.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

1-{4-[(3-Fluoropyridin-2-yl)oxy]cyclohexyl}pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and catalysts such as palladium on carbon can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrrolidin-2-one core or the fluoropyridinyl group, using reagents like alkyl halides or sulfonates.

Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and varying temperatures and pressures to optimize reaction rates and yields.

Mechanism of Action

The mechanism of action of 1-{4-[(3-Fluoropyridin-2-yl)oxy]cyclohexyl}pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridinyl group enhances binding affinity through hydrogen bonding and hydrophobic interactions, while the pyrrolidin-2-one core provides structural stability. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.

Comparison with Similar Compounds

1-{4-[(3-Fluoropyridin-2-yl)oxy]cyclohexyl}pyrrolidin-2-one can be compared with other similar compounds, such as:

    Pyrrolidin-2-one Derivatives: These compounds share the pyrrolidin-2-one core but differ in their substituents, affecting their biological activity and chemical properties.

    Fluoropyridinyl Compounds: These compounds contain the fluoropyridinyl group but may have different core structures, influencing their binding affinities and mechanisms of action.

The uniqueness of this compound lies in its combination of structural elements, which confer specific chemical reactivity and biological activity.

Properties

IUPAC Name

1-[4-(3-fluoropyridin-2-yl)oxycyclohexyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O2/c16-13-3-1-9-17-15(13)20-12-7-5-11(6-8-12)18-10-2-4-14(18)19/h1,3,9,11-12H,2,4-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXSXFGRSCUNHJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2CCC(CC2)OC3=C(C=CC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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